Ethyl 6-bromo-3-hydroxyfuro[3,2-b]pyridine-2-carboxylate
Description
Ethyl 6-bromo-3-hydroxyfuro[3,2-b]pyridine-2-carboxylate is a heterocyclic compound featuring a fused furopyridine core substituted with a bromine atom at position 6, a hydroxyl group at position 3, and an ethyl ester moiety at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
ethyl 6-bromo-3-hydroxyfuro[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO4/c1-2-15-10(14)9-8(13)7-6(16-9)3-5(11)4-12-7/h3-4,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZKXMNAKZOMKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=C(C=N2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-3-hydroxyfuro[3,2-b]pyridine-2-carboxylate typically involves the bromination of a precursor furo-pyridine compound, followed by esterification. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The esterification step involves the reaction of the brominated intermediate with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-3-hydroxyfuro[3,2-b]pyridine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-bromo-3-hydroxyfuro[3,2-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-3-hydroxyfuro[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the hydroxyl group play crucial roles in its reactivity, allowing it to form covalent bonds with biological macromolecules. This interaction can disrupt normal cellular processes, leading to its bioactive effects.
Comparison with Similar Compounds
Furopyridine vs. Pyrrolopyridine Derivatives
- Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (): Structural Difference: Replaces the oxygen atom in the furan ring with a nitrogen atom, forming a pyrrole ring. This may affect solubility and biological interactions. Applications: Pyrrolopyridines are commonly used in kinase inhibitors, whereas furopyridines are explored for their photophysical properties .
Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate ():
Furopyridine vs. Imidazopyridine Derivatives
- Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (): Structural Difference: Contains an imidazole ring fused to pyridine instead of furan. This structural feature is leveraged in catalysis and anticancer agents .
Substituent Effects on Reactivity and Properties
Hydroxyl vs. Amino/Carbonyl Groups
- Ethyl 5,6-dichloro-3-((ethoxycarbonyl)amino)furo[3,2-b]pyridine-2-carboxylate (): Functional Group Difference: Replaces the hydroxyl group with an ethoxycarbonylamino moiety. Impact: The amino group facilitates nucleophilic reactions, while the hydroxyl group in the target compound enables stronger hydrogen bonds, affecting crystal packing (as per Etter’s hydrogen-bonding theory in ) .
Spectroscopic and Crystallographic Data
- NMR Analysis: The hydroxyl group in the target compound produces a distinct singlet in $^1$H NMR (δ ~10–12 ppm), absent in non-hydroxylated analogues like Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate .
- Crystallography : Hydrogen-bonding patterns (e.g., O–H···O/N interactions) in the target compound can be analyzed using SHELX software (), revealing tighter crystal packing compared to alkyl-substituted derivatives .
Biological Activity
Ethyl 6-bromo-3-hydroxyfuro[3,2-b]pyridine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H8BrNO4
- CAS Number : 1803605-84-6
Antibacterial Activity
Recent studies have indicated that compounds with similar structures exhibit antibacterial properties, particularly against resistant strains of bacteria. For example, a related compound was identified as a narrow-spectrum inhibitor of Streptococcus pneumoniae, targeting the essential cell division protein FtsZ. This mechanism suggests that this compound may also exhibit similar activity due to structural similarities in the furo-pyridine core .
The proposed mechanism for the antibacterial activity involves inhibition of bacterial cell division. The compound likely binds to the FtsZ protein, disrupting its function and leading to bacterial cell death. This is particularly relevant in the context of rising antibiotic resistance, where traditional antibiotics fail to be effective.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study evaluated the efficacy of various furo-pyridine derivatives against Streptococcus pneumoniae. This compound was included in the screening and showed promising results in inhibiting bacterial growth at specific concentrations.
-
Docking Studies :
- Molecular docking studies have been conducted to predict the binding affinity of this compound to the FtsZ protein. These studies suggest a high binding affinity, supporting its potential as an antibacterial agent.
Data Tables
| Compound Name | CAS Number | Antibacterial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | 1803605-84-6 | Yes | Inhibition of FtsZ protein |
| Related Compound (e.g., IP-01) | Not specified | Yes | Inhibition of FtsZ protein |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
